N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide
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Overview
Description
N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide typically involves the reaction of benzylamine with 2-(2-chloroethyl)thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired product but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand the mechanisms of action of thiazole derivatives and their effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and materials
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloroethyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-Benzyl-2-(2-chloroethyl)thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloroethyl groups enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C13H13ClN2OS |
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Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-benzyl-2-(2-chloroethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13ClN2OS/c14-7-6-12-16-11(9-18-12)13(17)15-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,17) |
InChI Key |
CBASUZASKZPEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CCCl |
Origin of Product |
United States |
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